molecular formula C9H13BrN2O B1443398 4-bromo-1-[(oxan-2-yl)methyl]-1H-pyrazole CAS No. 1183588-29-5

4-bromo-1-[(oxan-2-yl)methyl]-1H-pyrazole

Cat. No. B1443398
M. Wt: 245.12 g/mol
InChI Key: BMRLMFBUTQDGRT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-bromo-1-[(oxan-2-yl)methyl]-1H-pyrazole, or 4-Br-1-OMe-1H-pyrazole, is a type of pyrazole molecule with a bromine atom attached to the nitrogen atom of the pyrazole ring. It is an organic compound that is used in various scientific research applications and has specific biochemical and physiological effects.

Scientific Research Applications

4-Br-1-OMe-1H-pyrazole has been used in various scientific research applications, including as a ligand for transition metal complexes and as a fluorescent probe for the detection of small molecules. It has also been used in the synthesis of organic compounds, such as pyrazole derivatives and oxazoles.

Mechanism Of Action

4-Br-1-OMe-1H-pyrazole acts as a ligand for transition metal complexes, forming a coordination bond between the nitrogen atom of the pyrazole ring and the metal atom. This coordination bond allows for the transfer of electrons between the metal and the ligand, which is essential for the formation of the metal-ligand complex.

Biochemical And Physiological Effects

The biochemical and physiological effects of 4-Br-1-OMe-1H-pyrazole are not yet fully understood. However, it has been shown to have an inhibitory effect on the enzyme acetylcholinesterase, which is involved in the breakdown of acetylcholine, an important neurotransmitter. In addition, it has been shown to have antioxidant and anti-inflammatory properties.

Advantages And Limitations For Lab Experiments

The advantages of using 4-Br-1-OMe-1H-pyrazole in lab experiments include its low toxicity, its ability to form strong coordination bonds with transition metals, and its ability to be used as a fluorescent probe for the detection of small molecules. However, there are some limitations to using this compound in lab experiments, such as its relatively low solubility in water and its susceptibility to hydrolysis.

Future Directions

The future directions for 4-Br-1-OMe-1H-pyrazole research include further investigations into its biochemical and physiological effects, its potential applications in medicinal chemistry, and its potential use as an inhibitor of enzymes involved in the regulation of gene expression. Additionally, further research could be conducted into its potential use as a fluorescent probe in other areas, such as in the detection of proteins and DNA. Finally, more research is needed to explore the potential of 4-Br-1-OMe-1H-pyrazole as a catalyst for organic synthesis.

properties

IUPAC Name

4-bromo-1-(oxan-2-ylmethyl)pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13BrN2O/c10-8-5-11-12(6-8)7-9-3-1-2-4-13-9/h5-6,9H,1-4,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMRLMFBUTQDGRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)CN2C=C(C=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-bromo-1-[(oxan-2-yl)methyl]-1H-pyrazole

Synthesis routes and methods

Procedure details

The title compound was prepared by substituting (tetrahydro-2H-pyran-2-yl)methanol for (3-(dimethylamino)phenyl)methanol and 4-bromo-1H-pyrazole for 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole in EXAMPLE 34A.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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